(1S,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL
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Overview
Description
(1S,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmaceutical research. The compound features a fluorinated aromatic ring and an amino alcohol moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-methylbenzaldehyde and a suitable chiral amine.
Key Reactions: The key steps may include reductive amination, where the aldehyde group is converted to an amine, followed by stereoselective reduction to obtain the desired chiral center.
Reaction Conditions: Common reagents and conditions include hydrogenation with catalysts like palladium on carbon (Pd/C) and solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the aromatic ring.
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution may introduce new functional groups on the aromatic ring.
Scientific Research Applications
Chemistry
In organic synthesis, (1S,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL can serve as a building block for the synthesis of more complex molecules.
Biology
The compound may be used in biochemical studies to investigate the effects of fluorinated aromatic compounds on biological systems.
Medicine
Industry
In the chemical industry, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL involves its interaction with molecular targets such as enzymes or receptors. The fluorinated aromatic ring and amino alcohol moiety may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL: Similar structure with a chlorine atom instead of fluorine.
(1S,2R)-1-Amino-1-(3-fluoro-5-ethylphenyl)propan-2-OL: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
The presence of the fluorine atom in (1S,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL may enhance its metabolic stability and binding interactions compared to similar compounds with different substituents.
Properties
Molecular Formula |
C10H14FNO |
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Molecular Weight |
183.22 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(3-fluoro-5-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-6-3-8(5-9(11)4-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m1/s1 |
InChI Key |
BXRKJXKPLDYYJH-GMSGAONNSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)F)[C@@H]([C@@H](C)O)N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(C(C)O)N |
Origin of Product |
United States |
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